![molecular formula C8H7BrClNO2 B6254886 methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate CAS No. 877624-39-0](/img/no-structure.png)
methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(bromomethyl)acrylate is a compound that may be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . It can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .
Synthesis Analysis
The synthesis of similar compounds often involves bromination reactions . For example, the synthesis of various bromomethyl cyclopropane involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .Chemical Reactions Analysis
Methyl bromoacetate, a similar compound, is an alkylating agent. It has been used to alkylate phenol and amino groups .Physical And Chemical Properties Analysis
Methyl 2-(bromomethyl)acrylate, a similar compound, has a refractive index of n20/D 1.490, a boiling point of 35-37 °C/1.3 mmHg, and a density of 1.489 g/mL at 25 °C .作用機序
Target of Action
It is synthesized in a similar way to lenalidomide , which targets the protein Cereblon (CRBN) . CRBN is known to modulate immune responses and has anti-angiogenic and anti-inflammatory properties .
Mode of Action
Lenalidomide, a compound synthesized in a similar way, interacts with its target, crbn, to modulate immune responses .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, may be relevant .
Result of Action
Compounds that modulate immune responses, such as lenalidomide, can have significant effects on cellular function .
Safety and Hazards
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate involves the reaction of 6-chloronicotinic acid with thionyl chloride to form 6-chloronicotinoyl chloride. This intermediate is then reacted with methyl 2-hydroxy-6-(bromomethyl)benzoate to yield the final product.", "Starting Materials": [ "6-chloronicotinic acid", "thionyl chloride", "methyl 2-hydroxy-6-(bromomethyl)benzoate" ], "Reaction": [ "Step 1: 6-chloronicotinic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 6-chloronicotinoyl chloride.", "Step 2: Methyl 2-hydroxy-6-(bromomethyl)benzoate is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate.", "Step 4: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a suitable solvent system to yield the final product, methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate." ] } | |
CAS番号 |
877624-39-0 |
製品名 |
methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate |
分子式 |
C8H7BrClNO2 |
分子量 |
264.5 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。